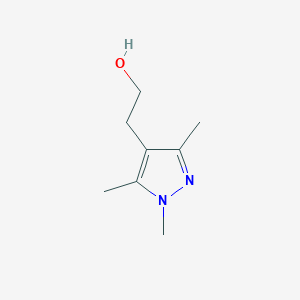

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol” is a chemical compound with the CAS Number: 1007462-48-7. It has a molecular weight of 154.21 . The compound is stored in a sealed, dry environment at room temperature .

Molecular Structure Analysis

The InChI code for “2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol” is1S/C8H14N2O/c1-6-8(4-5-11)7(2)10(3)9-6/h11H,4-5H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol” is a solid at room temperature .Scientific Research Applications

Medicinal Chemistry

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol has potential applications in medicinal chemistry, particularly in the synthesis of compounds with antileishmanial and antimalarial properties . Its structural framework can be utilized to create derivatives that may interact with biological targets, offering a pathway for the development of new therapeutic agents.

Agriculture

In the agricultural sector, this compound could be explored for the development of novel agrochemicals. Its pyrazole moiety is a common feature in various herbicides and insecticides, suggesting that it could serve as a precursor or an active ingredient in crop protection .

Material Science

The compound’s utility in material science can be attributed to its potential role in the synthesis of new polymers or coatings. Its molecular structure could be incorporated into materials to impart specific properties such as increased thermal stability or novel electronic characteristics .

Environmental Science

Environmental science could benefit from the application of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol in the synthesis of environmentally friendly chemicals. It may be used to create less toxic alternatives to current compounds used in various environmental applications .

Chemical Synthesis

This compound is valuable in chemical synthesis as a building block. Its reactive hydroxyl group and the pyrazole ring make it a versatile intermediate for constructing more complex molecules, which can be applied in diverse chemical reactions and processes .

Analytical Chemistry

In analytical chemistry, 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol could be used as a standard or reagent in chromatographic methods or spectroscopic analysis due to its distinct chemical structure, aiding in the identification and quantification of various substances .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

It is known that the pyrazole ring structure in the compound can interact with biological targets through various mechanisms . For instance, the nitrogen atoms in the pyrazole ring can reduce the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The compound’s molecular weight (15421 g/mol) and its physical form (solid) suggest that it may have certain pharmacokinetic properties

Result of Action

Similar compounds have shown various biological activities . More research is needed to understand the specific effects of this compound.

Action Environment

It is known that the compound should be stored in a dry room at normal temperature for optimal stability .

properties

IUPAC Name |

2-(1,3,5-trimethylpyrazol-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-8(4-5-11)7(2)10(3)9-6/h11H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESMYIFDOLAREQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629690 |

Source

|

| Record name | 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1007462-48-7 |

Source

|

| Record name | 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)